molecular formula C10H13NO B12035452 4-(2,5-dimethyl-1H-pyrrol-3-yl)but-3-en-2-one

4-(2,5-dimethyl-1H-pyrrol-3-yl)but-3-en-2-one

Cat. No.: B12035452
M. Wt: 163.22 g/mol
InChI Key: AMHOEZHHKQIXHO-SNAWJCMRSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-3-yl)but-3-en-2-one is a heterocyclic compound featuring a pyrrole ring substituted with two methyl groups and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-3-yl)but-3-en-2-one typically involves the reaction of 2,5-dimethylpyrrole with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where 2,5-hexanedione reacts with ammonia or primary amines to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the butenone side chain to a butanol side chain.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: 4-(2,5-dimethyl-1H-pyrrol-3-yl)butanol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(2,5-Dimethyl-1H-pyrrol-3-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-3-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its butenone side chain and methyl-substituted pyrrole ring make it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(E)-4-(2,5-dimethyl-1H-pyrrol-3-yl)but-3-en-2-one

InChI

InChI=1S/C10H13NO/c1-7-6-10(9(3)11-7)5-4-8(2)12/h4-6,11H,1-3H3/b5-4+

InChI Key

AMHOEZHHKQIXHO-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=C(N1)C)/C=C/C(=O)C

Canonical SMILES

CC1=CC(=C(N1)C)C=CC(=O)C

Origin of Product

United States

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